tert-Butyl ((1H-indol-5-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1H-indol-5-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10-4-5-12-11(8-10)6-7-15-12/h4-8,15H,9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLKVGMKXJWVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652377 | |
| Record name | tert-Butyl [(1H-indol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-62-7 | |
| Record name | tert-Butyl [(1H-indol-5-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1H-indol-5-yl)methyl)carbamate typically involves the protection of the indole nitrogen and the introduction of the tert-butyl carbamate group. One common method starts with the formylation of 4-bromo-1H-indole at the 3-position using the Vilsmeier-Haack reaction, followed by conversion to the N-Boc derivative. The aldehyde group is then reduced to an alcohol using sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1H-indol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzylic alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidizing benzylic alcohols to aldehydes.
Reduction: Sodium borohydride in methanol is used for reducing aldehydes to alcohols.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Benzylic aldehydes or carboxylic acids.
Reduction: Benzylic alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Intermediate in Drug Synthesis:
tert-Butyl ((1H-indol-5-yl)methyl)carbamate is primarily utilized as an intermediate in the synthesis of various bioactive compounds. Its structural features allow it to be modified into derivatives with potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities. The indole moiety is known for its ability to interact with biological targets, which enhances the pharmacological profile of the resulting compounds.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of indole derivatives can lead to enhanced cytotoxicity against various cancer cell lines.
- Antiviral Properties: Some indole derivatives have been reported to inhibit viral replication, making them potential candidates for antiviral drug development.
Organic Synthesis
Building Block for Complex Molecules:
In organic synthesis, this compound acts as a crucial building block for creating more complex structures. It can undergo various chemical transformations such as oxidation, reduction, and electrophilic substitution reactions. These transformations facilitate the synthesis of diverse organic compounds with tailored properties .
Synthetic Routes:
- Oxidation: The benzylic alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like manganese dioxide.
- Reduction: Aldehydes can be reduced to alcohols using sodium borohydride in methanol.
- Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position, allowing for further functionalization .
Biological Studies
Mechanism of Action:
The mechanism through which this compound exerts its biological effects involves its interaction with various biochemical pathways. The indole structure enables binding to receptors and enzymes, modulating their activity based on the specific biological context .
Comparative Analysis with Analogues:
A comparative analysis with similar compounds reveals that the unique substitution pattern on the indole ring significantly influences both reactivity and biological activity. For example, variations in substituents can lead to differences in pharmacological profiles and therapeutic potential .
Mechanism of Action
The mechanism of action of tert-Butyl ((1H-indol-5-yl)methyl)carbamate involves its interaction with biological targets, primarily through its indole moiety. The indole ring can participate in various biochemical pathways, including binding to receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound it interacts with .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The introduction of bulkier groups (e.g., ethyl or hexyloxy) reduces synthetic yields due to steric hindrance. For instance, compound 21 () has a 59% yield, lower than the 70% yield of the simpler methyl-substituted derivative .
- Functional Group Impact : The formyl group in tert-Butyl N-(2-formyl-1H-indol-5-yl)carbamate increases polarity (XLogP3 = 2.4) compared to the parent compound, influencing solubility and reactivity .
Piperidine-Containing Derivatives
Piperidine-modified derivatives enhance biological activity by improving membrane permeability. For example:
- Compound 14 (tert-Butyl((1-(Piperidin-1-Ylmethyl)-1H-Indol-5-yl)Methyl)Carbamate) is synthesized from tert-Butyl ((1H-indol-5-yl)methyl)carbamate and piperidine, achieving 70% yield .
Key Observations :
- Fluorinated or heterocyclic derivatives (e.g., ) exhibit higher toxicity, necessitating stringent safety protocols .
- Parent indole carbamates generally pose lower risks, aligning with their use as synthetic intermediates .
Structural Similarity and Pharmacological Potential
lists compounds with high structural similarity (0.88–0.93) to this compound, such as:
- CAS 1049677-53-3 (tert-Butyl 4-(1H-indol-5-yl)piperidine-1-carboxylate): Similarity score 0.93; piperidine carboxylate moiety may enhance CNS penetration .
- CAS 951174-11-1 (tert-Butyl 4-(5-methoxy-1H-indol-3-yl)piperidine-1-carboxylate): Methoxy group at indole C5 increases lipophilicity (XLogP3 ~3.0), favoring blood-brain barrier crossing .
Biological Activity
tert-Butyl ((1H-indol-5-yl)methyl)carbamate is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃N₃O₂
- Molecular Weight : 183.23 g/mol
- Density : 1.045 g/cm³
- Boiling Point : 221.5°C at 760 mmHg
- Flash Point : 78.9°C
The compound features an indole moiety, which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its indole structure. The indole ring can engage in multiple biochemical pathways, influencing the activity of proteins involved in various cellular processes. Key mechanisms include:
- Receptor Binding : The indole moiety allows for binding to serotonin receptors, which can modulate neurotransmitter systems.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Anticancer Activity
Research has indicated that indole derivatives exhibit anticancer properties. A study highlighted the potential of this compound as an inhibitor of cancer cell proliferation through apoptosis induction in various cancer cell lines . The compound's ability to modulate signaling pathways involved in cell survival and death is a focal point for further investigation.
Antimicrobial Properties
Indole derivatives have also been studied for their antimicrobial activity. A related compound demonstrated moderate antimicrobial effects against Gram-positive bacteria and fungi, suggesting that this compound may possess similar properties . The structure-activity relationship (SAR) studies indicate that modifications on the indole ring can enhance antimicrobial efficacy.
In Vitro Studies
In vitro studies using human liver microsomes have shown that this compound undergoes metabolic transformations involving cytochrome P450 enzymes. This metabolic profile is crucial for understanding the pharmacokinetics and potential toxicity of the compound .
Comparative Analysis with Analogues
A comparative analysis with similar compounds, such as tert-butyl (1H-indol-3-yl)methylcarbamate, reveals differences in biological activity influenced by substitution patterns on the indole ring. These variations can significantly affect the pharmacological properties and therapeutic potential of these compounds.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis of tert-butyl carbamates often involves coupling an amine-containing substrate (e.g., indole derivatives) with tert-butyl chloroformate. A base such as triethylamine is used to deprotonate the amine and facilitate nucleophilic attack on the chloroformate. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their inertness and ability to stabilize intermediates. For example, in analogous compounds, reaction temperatures are maintained at 0–25°C to control exothermicity and reduce side reactions .
Q. How can researchers ensure the purity of tert-butyl ((1H-indol-5-yl)methyl)carbamate following synthesis, and which analytical techniques are most effective?
- Methodological Answer : Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Analytical confirmation requires a combination of techniques:
- HPLC/MS : To verify molecular weight and detect impurities.
- 1H/13C NMR : To confirm regioselectivity and assess stereochemical integrity (e.g., coupling constants for indole substitution patterns).
- FT-IR : To validate carbamate C=O and N-H stretches (~1700 cm⁻¹ and ~3350 cm⁻¹, respectively).
Residual solvents should be quantified via GC-MS, adhering to ICH guidelines .
Q. What are the key stability considerations for storing tert-butyl carbamate intermediates, and how can degradation be minimized?
- Methodological Answer : tert-Butyl carbamates are sensitive to hydrolysis under acidic/basic conditions and elevated temperatures. Storage recommendations include:
- Temperature : –20°C in airtight containers under inert gas (N₂/Ar).
- Light Protection : Amber glassware to prevent photodegradation.
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents, as noted in SDS data for related carbamates .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during the coupling of tert-butyl carbamate with indole derivatives?
- Methodological Answer : Byproduct analysis (e.g., dimerization or over-alkylation) requires kinetic studies using in situ monitoring (e.g., ReactIR). Adjusting stoichiometry (1:1.05 molar ratio of amine to chloroformate) and slow reagent addition reduces side reactions. Solvent polarity adjustments (e.g., DCM vs. THF) can stabilize transition states. Computational modeling (DFT) helps identify energy barriers for competing pathways .
Q. What computational methods are effective in predicting the reactivity and regioselectivity of tert-butyl carbamate derivatives in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict nucleophilic attack sites. Molecular docking studies (AutoDock Vina) assess steric effects in indole-containing systems. For example, studies on analogous pyrimidinyl carbamates revealed preferential substitution at the indole C5 position due to lower activation energy .
Q. How can contradictory data regarding the biological activity of tert-butyl carbamate derivatives be resolved through structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies should systematically vary substituents (e.g., indole C3 vs. C5 methylation) and correlate changes with bioassay results (e.g., IC50 values). Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity. Meta-analysis of literature data (e.g., PubChem BioAssay) identifies confounding factors like assay conditions or impurity profiles. For instance, conflicting cytotoxicity data in fluorophenyl carbamates were resolved by controlling for residual palladium in synthetic batches .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or crystallinity of tert-butyl carbamate derivatives?
- Methodological Answer : Solubility contradictions often arise from polymorphic forms or solvent history. Use differential scanning calorimetry (DSC) to identify polymorphs. Standardize crystallization protocols (e.g., anti-solvent addition rates). For example, a study on pyrrolidine carbamates showed that slow cooling in ethanol/water mixtures yielded a stable monoclinic phase, while rapid quenching produced amorphous solids .
Tables for Key Parameters
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C | |
| Purification Solvent System | Hexane:Ethyl Acetate (3:1 to 1:2) | |
| Storage Temperature | –20°C (under N₂) | |
| DFT Basis Set | B3LYP/6-31G* |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
